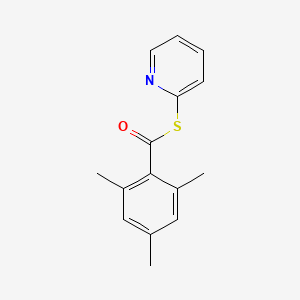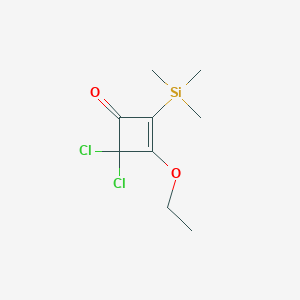
6b,7,10,10a-tetrahydrofluoranthen-7-yl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate is a chemical compound with the molecular formula C18H16O2. It is characterized by a complex structure that includes multiple aromatic rings and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate typically involves the reaction of fluoranthene derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may interact with cellular components. The aromatic rings in the structure can participate in π-π interactions with proteins and nucleic acids, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: A polycyclic aromatic hydrocarbon with a similar core structure but lacking the acetate group.
Anthracene: Another polycyclic aromatic hydrocarbon with a simpler structure.
Phenanthrene: Similar to anthracene but with a different arrangement of aromatic rings.
Uniqueness
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate is unique due to its specific combination of aromatic rings and an ester functional group.
Properties
CAS No. |
85923-78-0 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate |
InChI |
InChI=1S/C18H16O2/c1-11(19)20-16-10-4-8-14-13-7-2-5-12-6-3-9-15(17(12)13)18(14)16/h2-7,9-10,14,16,18H,8H2,1H3 |
InChI Key |
PPNRTBUQJZRFJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=CCC2C1C3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B14413350.png)
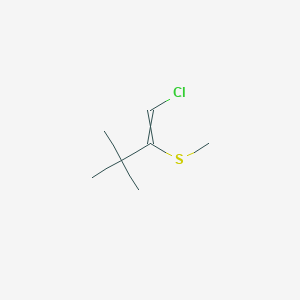
![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
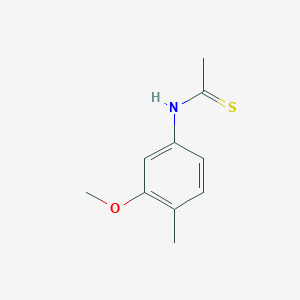
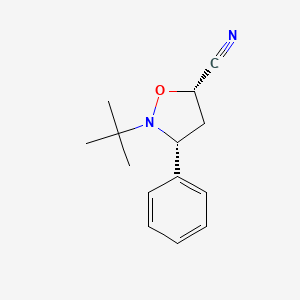
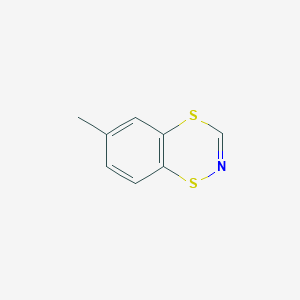
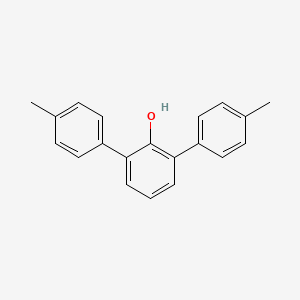
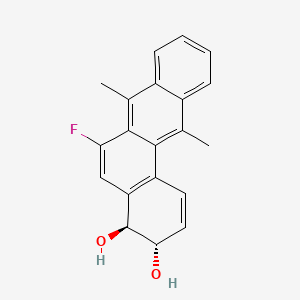

![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
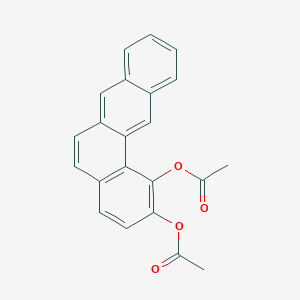
![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)
